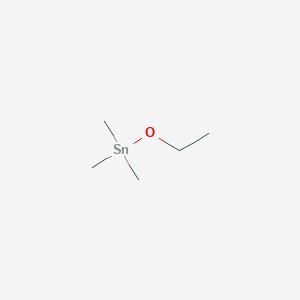

Ethoxy(trimethyl)stannane

Description

Overview of Organometallic Chemistry and Organotin Compounds

Organometallic chemistry is the study of compounds containing at least one chemical bond between a carbon atom of an organic molecule and a metal. wikipedia.org These compounds, known as organometallic compounds, bridge the gap between organic and inorganic chemistry and are characterized by a metal-carbon bond that is typically highly covalent. wikipedia.org Organotin compounds, or stannanes, are a specific class of organometallic compounds that feature a tin-carbon bond. wikipedia.org The field of organotin chemistry began in 1849 with the discovery of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.org

Organotin compounds are primarily classified based on the oxidation state of the tin atom, with tin(IV) compounds being the most common and extensively studied due to their stability. rjpbcs.com The general formula for these compounds is R(n)SnY(4-n), where 'R' is an organic group bonded to tin through a carbon atom, and 'Y' can be a variety of substituents such as hydrogen, halogen, or an oxygen-containing group. gelest.com The number and nature of the organic substituents significantly influence the chemical and physical properties of the compound. gelest.com

Significance of Organotin(IV) Compounds in Chemical Synthesis and Materials Science

Organotin(IV) compounds have found a wide array of applications in both chemical synthesis and materials science. uobabylon.edu.iqijpbms.com Their utility stems from the unique reactivity of the tin-carbon bond and the ability of the tin atom to expand its coordination number beyond the typical four. gelest.comlupinepublishers.com

In chemical synthesis , organotin compounds are valuable reagents and catalysts. rjpbcs.com They are notably used in:

Cross-coupling reactions: The Stille reaction, which forms a carbon-carbon bond by coupling an organotin compound with an organic halide in the presence of a palladium catalyst, is a cornerstone of modern organic synthesis. uobabylon.edu.iqchemie-brunschwig.ch

Radical chemistry: Organotin hydrides are widely used in radical cyclizations and deoxygenation reactions. wikipedia.org

Catalysis: Diorganotin carboxylates, for instance, serve as catalysts in the formation of polyurethanes and in transesterification reactions. wikipedia.org

In materials science , organotin compounds are utilized as:

PVC stabilizers: They prevent the degradation of polyvinyl chloride (PVC) by scavenging hydrogen chloride. wikipedia.org

Precursors for thin films: Organotin halides are used to create electrically conductive tin dioxide layers on glass via chemical vapor deposition. rjpbcs.com

Polymer synthesis: They act as catalysts in the production of various polymers used for coatings and other applications. rjpbcs.comuobabylon.edu.iq

Classification and Structural Diversity of Organotin Alkoxides

Organotin alkoxides are compounds containing a tin-oxygen bond, where the oxygen is part of an alkoxy group (-OR). gelest.com They are a subclass of the broader category of organotin compounds with tin-oxygen bonds, which also includes oxides, hydroxides, and carboxylates. gelest.com

The classification of organotin alkoxides is based on the number of organic substituents attached to the tin atom:

Monoorganotin trialkoxides: RSn(OR')3

Diorganotin dialkoxides: R2Sn(OR')2

Triorganotin alkoxides: R3Sn(OR')

The structural diversity of organotin alkoxides is notable. Unlike their silicon analogues, which typically have a coordination number of four, tin alkoxides often exhibit higher coordination numbers of five or six. unm.edu This leads to the formation of various oligomeric and polymeric structures in the solid state, such as dimers and trimers with Sn-O-Sn bridges. wikipedia.orgunm.edu The degree of association is influenced by the steric bulk of both the alkyl and alkoxide groups.

Historical Development and Contemporary Relevance of Ethoxy(trimethyl)stannane and Related Alkyltin Alkoxides

The study of organotin compounds gained significant momentum in the 20th century, particularly with the advent of Grignard reagents, which facilitated the synthesis of tin-carbon bonds. wikipedia.org The industrial applications of organotin compounds, discovered in the mid-20th century, further spurred research in this area. lupinepublishers.com

While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the development of related alkyltin alkoxides is tied to the broader exploration of organotin chemistry. The synthesis of organotin alkoxides can be achieved through several methods, including the reaction of organotin halides with sodium alkoxides or the reaction of organotin oxides with alcohols.

In contemporary research and application, this compound and other simple alkyltin alkoxides serve as important reagents and precursors. Their relevance is found in:

Precursors for materials: They can be used in sol-gel processes to produce tin-containing materials. nih.govwikipedia.org

Synthetic intermediates: The Sn-O bond in these compounds is reactive and can be cleaved to introduce the trimethyltin (B158744) moiety or the ethoxy group into other molecules.

Catalysis: Like other organotin compounds, they can exhibit catalytic activity in various organic transformations. researchgate.net

The continued interest in these compounds is driven by the need for versatile and efficient reagents in organic synthesis and the development of new materials with tailored properties.

Synthesis of the Tin-Oxygen Bond in Organotin Alkoxides

Once a suitable trimethyltin precursor, such as bis(trimethyltin) oxide, is synthesized, the final step to obtain this compound is the formation of the tin-oxygen (Sn-O) bond.

Structure

2D Structure

Properties

CAS No. |

1070-81-1 |

|---|---|

Molecular Formula |

C5H14OSn |

Molecular Weight |

208.87 g/mol |

IUPAC Name |

ethoxy(trimethyl)stannane |

InChI |

InChI=1S/C2H5O.3CH3.Sn/c1-2-3;;;;/h2H2,1H3;3*1H3;/q-1;;;;+1 |

InChI Key |

KQSTYIHRCQBISZ-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Sn](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethoxy Trimethyl Stannane

1 Alcoholysis of Organotin Oxides

Organotin alkoxides are typically prepared through the reaction of an organotin oxide with an alcohol, a process known as alcoholysis. gelest.com Trialkyltin oxides are generally soluble in organic solvents, facilitating their reaction. gelest.com The Sn-O bond in organotin alkoxides is susceptible to hydrolysis, necessitating the use of inert atmospheres for their synthesis and handling. pageplace.de

In the context of catalysis, the formation of a tin alkoxide via alcoholysis of a starting tin compound is a key step. lupinepublishers.comlupinepublishers.comresearchgate.net For example, in the synthesis of urethanes, a tin catalyst first undergoes alcoholysis to form a tin alkoxide, which then participates in the catalytic cycle. lupinepublishers.comresearchgate.net This principle is applied directly to the synthesis of ethoxy(trimethyl)stannane, where a trimethyltin (B158744) precursor containing a labile group (like an oxide or halide) is reacted with ethanol (B145695) to yield the final product. The reaction of an organotin oxide with a mercaptan to form a tin thiolate follows a similar principle, though the resulting Sn-S bond is much less prone to hydrolysis. gelest.com

Salt Elimination Reactions from Organotin Halides and Metal Alkoxides

A primary and widely utilized method for the synthesis of organotin alkoxides, including this compound, is the salt elimination or salt metathesis reaction. researchgate.netnih.govubbcluj.ro This reaction involves the stoichiometric combination of an organotin halide with a metal alkoxide. researchgate.netgelest.com In the specific synthesis of this compound, a trimethyltin halide, typically trimethyltin chloride, is reacted with a metal ethoxide, such as sodium ethoxide or potassium ethoxide.

The general reaction proceeds as follows:

(CH₃)₃Sn-X + M-OC₂H₅ → (CH₃)₃Sn-OC₂H₅ + M-X

Where:

(CH₃)₃Sn-X is a trimethyltin halide (X = Cl, Br, I).

M-OC₂H₅ is a metal ethoxide (M = Na, K, Li).

(CH₃)₃Sn-OC₂H₅ is the product, this compound.

M-X is the resulting metal halide salt.

This reaction is typically carried out in a dry, inert solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) to prevent hydrolysis of the reactants and products. researchgate.netnih.gov The driving force for the reaction is the formation of a thermodynamically stable metal salt (e.g., NaCl, KCl), which often precipitates from the reaction mixture, facilitating the isolation of the desired organotin alkoxide product. ubbcluj.ro

Table 1: Example of Salt Elimination Reaction

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|

Novel Preparations of Organotin Alkoxides

Beyond the conventional salt metathesis route, several other methods have been developed for the preparation of trialkyltin alkoxides. acs.orgacs.org These routes can offer advantages in terms of starting materials or reaction conditions.

One notable method involves the reaction of a bistrialkyltin oxide with an alcohol. gelest.com For the synthesis of this compound, this involves reacting bis(trimethyltin) oxide with ethanol. This is an equilibrium reaction where water is produced as a byproduct. To drive the reaction to completion, the water is typically removed as it is formed, often by azeotropic distillation with a suitable solvent like toluene (B28343) or benzene. gelest.comrsc.org

Reaction with Alcohol: [(CH₃)₃Sn]₂O + 2 C₂H₅OH ⇌ 2 (CH₃)₃Sn-OC₂H₅ + H₂O

A related and convenient method involves the thermal decarboxylation of a mixture of the organotin oxide and a dialkyl carbonate. rsc.org In this case, bis(trimethyltin) oxide is heated with diethyl carbonate. The reaction yields this compound and evolves carbon dioxide gas, which drives the reaction forward. rsc.org

Reaction with Dialkyl Carbonate: [(CH₃)₃Sn]₂O + (C₂H₅O)₂CO → 2 (CH₃)₃Sn-OC₂H₅ + CO₂

Another potential route, established by analogy with other organometallic systems, is the reaction of an aminostannane (B14696203) with an alcohol. ubbcluj.ro The reaction of a trimethyltin amide with ethanol would yield this compound and a volatile amine byproduct, which can be easily removed from the reaction mixture.

Reaction of Aminostannane: (CH₃)₃Sn-NR₂ + C₂H₅OH → (CH₃)₃Sn-OC₂H₅ + HNR₂ (where R is an alkyl group)

Table 2: Summary of Alternative Synthetic Routes

| Method | Organotin Precursor | Reagent | Key Condition |

|---|---|---|---|

| Azeotropic Dehydration | Bis(trimethyltin) oxide | Ethanol | Removal of water rsc.org |

| Thermal Decarboxylation | Bis(trimethyltin) oxide | Diethyl carbonate | Heating rsc.org |

Convergent Synthesis Approaches to this compound

Convergent synthesis is a strategy primarily employed for the efficient construction of complex molecules, where separate fragments are synthesized independently and then joined together in the final stages. rsc.org For a relatively simple molecule like this compound, synthesis is almost always achieved through direct, linear routes as described previously.

However, a conceptual convergent approach can be considered in a one-pot process where key intermediates are generated and consumed in situ. A hypothetical one-pot synthesis could involve the redistribution reaction of a tetraorganotin compound, such as tetramethyltin, with tin(IV) chloride to generate trimethyltin chloride. gelest.com

Step 1 (In Situ Generation): 3 (CH₃)₄Sn + SnCl₄ → 4 (CH₃)₃SnCl

Without isolating the trimethyltin chloride intermediate, a metal ethoxide could then be added to the same reaction vessel to perform a salt elimination reaction, yielding the final this compound product. This sequence combines the formation of the required organotin halide precursor and its subsequent conversion into the desired alkoxide within a single, continuous process, embodying the principles of a convergent and atom-economical synthesis.

Advanced Chemical Reactivity and Mechanistic Studies of Ethoxy Trimethyl Stannane

Fundamental Reactivity Patterns of Organotin Alkoxides

Organotin alkoxides, including Ethoxy(trimethyl)stannane, are characterized by the presence of a tin-oxygen single bond. The reactivity of these compounds is influenced by the stability of the carbon-tin bond and the lability of the alkoxide group. gelest.com The tin atom in these compounds can expand its coordination number beyond four, a key factor in their chemical transformations. gelest.com

A significant reaction of organotin alkoxides is the cleavage of the Sn-O bond by organosilicon hydrides to form organotin hydrides. capes.gov.br This reaction has been utilized as a preparative method for various organotin hydrides. capes.gov.br The general reactivity of organotin compounds, and by extension organotin alkoxides, makes them suitable for applications in transmetallation reactions, additions to unsaturated compounds, and as catalysts. gelest.com

Exchange Reactions in Organometallic Systems

This compound and other organotin alkoxides are known to participate in exchange reactions within organometallic chemistry. acs.org These reactions are a key feature of their utility in synthesis. gelest.comacs.org For instance, organotin alkoxides can be used in exchange reactions to generate other metal alkoxides. gelest.com A notable example is the reaction with organosilicon hydrides, which not only produces organotin hydrides but can also yield new compounds with Si-O-Sn linkages, such as (tributylsiloxy)tributyltin. capes.gov.br

Nucleophilic Substitution Reactions

The utility of organotin alkoxides extends to various nucleophilic substitution reactions, which can proceed through either intramolecular or intermolecular pathways. acs.org

Intramolecular Substitution Pathways (e.g., with halides or oxiranes)

Organotin alkoxides can undergo internal nucleophilic substitution reactions. acs.org These pathways often involve reaction with functionalities such as halides or oxiranes present within the same molecule. acs.org This type of reaction allows for the formation of cyclic structures and is a valuable tool in synthetic organic chemistry.

Intermolecular Substitution Processes (e.g., with α-haloketones, enolates)

Intermolecular nucleophilic substitutions are also a prominent feature of organotin alkoxide chemistry. acs.org They readily react with α-haloketones in processes that are synthetically useful. acs.org Furthermore, their reactions with enolates provide a route for alkylation, demonstrating their role as effective intermediates in carbon-carbon bond formation. acs.org The extension of these reactions to organotin enolates can lead to the synthesis of organic or organotin enamines. acs.org

Addition Reactions to Unsaturated Substrates

Organotin compounds, in general, participate in addition reactions with a variety of unsaturated compounds. gelest.com

Addition to Carbon-Carbon Multiple Bonds (e.g., 1,1-organoboration with alkynes)

While direct examples for this compound are not prevalent in the provided search results, the broader class of organotin compounds is known to undergo addition reactions. For instance, organotin hydrides, which can be synthesized from organotin alkoxides, add to carbonyl groups to form tin alkoxides. gelest.com The reactivity of the tin-hydrogen bond is a key aspect of these additions. tandfonline.com More specifically, trimethylstannyl anions have been shown to react with vinyl chlorides and dichlorides. researchgate.net Furthermore, palladium-catalyzed coupling reactions of vinyl triflates with organostannanes, such as (.alpha.-ethoxyvinyl)trimethylstannane, are well-documented synthetic methods. capes.gov.bracs.org These reactions highlight the versatility of organotin compounds in forming new carbon-carbon bonds through addition and coupling processes.

Addition to Carbonyl and Isocyanate Compounds

Organotin alkoxides, including this compound, are versatile reagents for addition reactions to unsaturated systems, particularly carbonyls and isocyanates. These reactions are fundamental in organic synthesis, most notably in the formation of urethanes.

The addition to isocyanates is a critical step in the organotin-catalyzed synthesis of polyurethanes. sci-hub.rugelest.com The mechanism is generally understood to involve the insertion of the isocyanate into the tin-oxygen bond of the organotin alkoxide. lupinepublishers.comacs.org Investigations suggest that the reaction initiates with the coordination of the isocyanate's oxygen atom to the electrophilic tin center of the alkoxide. researchgate.net This is followed by an insertion step to form an organotin O-carbamate, which can then rearrange to a more stable N-carbamate. researchgate.net The transfer of the alkoxide group from the tin atom to the isocyanate is often the rate-determining step. researchgate.net This entire process can be viewed through two primary mechanistic lenses: a direct insertion mechanism or a Lewis acid catalysis mechanism where the organotin compound activates the reactants. lupinepublishers.com The dominant catalyst in many urethane (B1682113) formations is the organotin alkoxide itself, which may be formed in situ. sci-hub.ru

The reaction with carbonyl compounds such as aldehydes and ketones follows the general principle of nucleophilic addition, where the ethoxy group acts as the nucleophile, adding to the electrophilic carbonyl carbon. masterorganicchemistry.com This process transforms the sp² hybridized carbonyl carbon into an sp³ hybridized tetrahedral center. masterorganicchemistry.com While direct additions of this compound provide access to hemiacetal-like structures, related reactions involving transmetalation prior to addition are common for creating C-C bonds. For example, α-alkoxy organolithium compounds, generated from the corresponding organostannane, can smoothly condense with amides to yield α-alkoxy ketones. researchgate.net

The following table summarizes the addition reactions of organotin alkoxides with carbonyl and isocyanate compounds.

| Reactant Class | Specific Example | Product Type | Mechanistic Notes |

| Isocyanates | Phenyl isocyanate | N-Stannylurethane | Proceeds via insertion into the Sn-O bond; can be catalyzed by Lewis acidity of Sn. lupinepublishers.comresearchgate.net |

| Aldehydes | Benzaldehyde | α-Alkoxy tin alkoxide | Standard 1,2-nucleophilic addition to the carbonyl group. masterorganicchemistry.com |

| Ketones | Acetone | α-Alkoxy tin alkoxide | Similar to aldehydes, follows a 1,2-nucleophilic addition pathway. masterorganicchemistry.com |

| Amides (after transmetalation) | N,N-Dimethylformamide | α-Alkoxy ketone | Requires prior tin-lithium exchange to generate a more potent nucleophile. researchgate.net |

Hydrolysis and Condensation Pathways to Distannoxanes and Organotin Oxides

The hydrolysis of organotin alkoxides like this compound is a primary route to the formation of distannoxanes and, upon further reaction, organotin oxides. These reactions involve the cleavage of the Sn-O bond by water.

Under non-inert conditions, organotin(IV) alkoxides readily undergo a combination of hydrolysis and condensation. researchgate.netnih.gov The initial hydrolysis of this compound would yield trimethyltin (B158744) hydroxide (B78521) (Me₃SnOH) and ethanol (B145695). The highly reactive trimethyltin hydroxide can then rapidly condense with another molecule of the hydroxide or with unreacted this compound to form the hexaorganodistannoxane, specifically hexamethyldistannoxane (B154288) ((Me₃Sn)₂O). researchgate.netnih.gov

(Me₃SnOEt + H₂O → Me₃SnOH + EtOH) (2 Me₃SnOH → (Me₃Sn)₂O + H₂O) or (Me₃SnOH + Me₃SnOEt → (Me₃Sn)₂O + EtOH)

These distannoxanes are often dimeric in structure and are notable for their catalytic activity in various organic reactions. researchgate.netlupinepublishers.com Progressive or complete hydrolysis, particularly of di- and mono-organotin species, ultimately leads to the formation of polymeric organotin oxides (R₂SnO or (RSnO)n). lupinepublishers.com For example, the controlled hydrolysis of diorganotin compounds first yields dichlorodistannoxanes, which are valuable catalysts, and then proceeds to the corresponding diorganotin oxide. lupinepublishers.com The formation of these condensed structures is a key aspect of organotin chemistry, influencing the application of these compounds as catalysts and stabilizers. researchgate.net

| Starting Material | Reagent/Condition | Intermediate Product | Final Product |

| This compound | Limited H₂O | Trimethyltin hydroxide | Hexamethyldistannoxane researchgate.netnih.gov |

| Diorganotin dihalide | Controlled H₂O | Dihalodistannoxane | Diorganotin oxide lupinepublishers.com |

| Diorganotin oxide | Phenols | - | 1,3-Diphenoxydistannoxane cdnsciencepub.com |

Transmetalation Reactions Involving the Tin-Carbon Bond

Transmetalation is a crucial reaction in organometallic chemistry where an organic group is transferred from one metal to another. For this compound, this would typically involve the transfer of a methyl group from the tin atom to a more electropositive metal, a process often referred to as tin-lithium exchange when an organolithium reagent is used. arkat-usa.org

The reaction of an organostannane with an alkyllithium reagent, such as n-butyllithium, establishes an equilibrium that favors the formation of the more stable organolithium species. arkat-usa.org In the case of Me₃SnOEt, reaction with n-BuLi could potentially lead to the exchange of a methyl group, although the exchange of aryl or vinyl groups is generally more common and efficient. The primary advantage of this method is the rapid nature of the reaction, which can occur at very low temperatures (e.g., -78 °C to -100 °C), and the formation of inert byproducts like tetraalkylstannanes. arkat-usa.org

Sn-C bond transmetalation is also the key step in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. kyoto-u.ac.jpchemie-brunschwig.ch In this catalytic cycle, the organic group from the organostannane is transferred to the palladium(II) center in a transmetalation step, preceding the final reductive elimination that forms the new carbon-carbon bond. chemie-brunschwig.ch While the ethoxy group is not typically the transferred group in Stille coupling, the principle relies on the lability of the Sn-C bond under these catalytic conditions.

| Organostannane | Reagent | Product of Transmetalation | Application |

| R₃Sn-Alkyl | n-BuLi | R-Li | Generation of organolithium reagents arkat-usa.org |

| R₃Sn-Aryl | n-BuLi | Aryl-Li | Synthesis of functionalized aromatics arkat-usa.org |

| R₃Sn-Vinyl | Pd(0) catalyst / Ar-X | Vinyl-Pd(II) complex | Stille cross-coupling kyoto-u.ac.jp |

| Me₃Sn-Ar | Sm or Yb | Ar-Sm or Ar-Yb | Redox transmetalation researchgate.net |

Disproportionation and Redistribution Reactions of Organotin Species

Organotin compounds can undergo disproportionation or redistribution reactions, where ligands are exchanged between two or more metal centers. These reactions are particularly prevalent under polar conditions or in the presence of catalysts. uu.nl

For an asymmetric organotin compound, this can lead to an equilibrium mixture of symmetric and asymmetric species. While specific studies on this compound are not prevalent, the principles can be extrapolated from related systems. For instance, asymmetric hexaalkylditins (R₃SnSnR'₃) have been shown to rapidly disproportionate at room temperature in polar solvents like HMPT, often with base catalysis, to yield a statistical mixture of the symmetric ditins (R₃SnSnR₃ and R'₃SnSnR'₃) and the starting asymmetric ditin. uu.nl

2 R₃Sn-X-R'₃ ⇌ R₃Sn-X-R₃ + R'₃Sn-X-R'₃

This type of ligand exchange can also occur with organotin alkoxides. A mixture of this compound (Me₃SnOEt) and another organotin alkoxide, such as tributyltin ethoxide (Bu₃SnOEt), could potentially undergo redistribution of the alkyl groups attached to the tin atoms, leading to the formation of mixed alkyltin species like Me₂BuSnOEt and MeBu₂SnOEt. The position of the equilibrium is influenced by steric and electronic factors. uu.nl Such redistribution reactions are significant as they can lead to the formation of unexpected species in a reaction mixture, potentially altering catalytic activity or product distribution.

| Reactant 1 | Reactant 2 | Condition | Potential Redistribution Products |

| Me₃SnSnEt₃ | Base catalyst / HMPT | Disproportionation | Me₃SnSnMe₃, Et₃SnSnEt₃ uu.nl |

| Me₃SnOEt | Bu₃SnOEt | Heat / Catalyst | Me₂BuSnOEt, MeBu₂SnOEt |

| RSnX₃ | R'₂SnO | Ligand Exchange | X₂RSnOSnR'₂X, R'SnX₃ researchgate.net |

Redox Chemistry of Organotin(IV) Alkoxides

The redox chemistry of organotin(IV) compounds, including alkoxides, is a significant aspect of their reactivity, underpinning their use in catalysis and materials science. researchgate.net Tin in organotin(IV) compounds is in the +4 oxidation state. These compounds can participate in redox reactions, typically acting as oxidants where the tin center is reduced.

The synthesis of certain organotin complexes can proceed via redox pathways, where a tin(IV) salt is reduced to a lower oxidation state. uobabylon.edu.iq Conversely, organotin(IV) species can be generated through the oxidation of tin(II) precursors. The redox potential of the Sn(IV)/Sn(II) couple is highly dependent on the ligands attached to the tin atom.

Organotin(IV) compounds can interact with redox-active ligands, such as catechols, which can facilitate electron transfer processes. researchgate.net Furthermore, some reactions classified as transmetalations can also be viewed as redox processes. For example, the transfer of an aryloxide ligand from a Me₃Sn(OAr) compound to ytterbium metal involves the oxidation of Yb(0) to Yb(II) and the presumed, though not explicitly stated, reduction of the tin species. researchgate.net The carbon-tin bond itself is susceptible to cleavage via both nucleophilic and electrophilic attack, processes which can be involved in redox cycles. who.int While organotin(IV) alkoxides are generally stable, their participation in redox reactions is crucial for certain catalytic applications, particularly where single-electron transfer mechanisms may be operative.

| Organotin Species | Reaction Partner | Process | Outcome |

| Organotin(IV) | Reducing Agent | Reduction | Organotin(II) species |

| Tin(II) Salt | Oxidizing Agent / Alkyl Halide | Oxidation / Alkylation | Organotin(IV) species uobabylon.edu.iq |

| Me₃Sn(OAr) | Ytterbium (Yb) | Redox Transmetalation | Yb(OAr)₂ + Tin Species researchgate.net |

| Organotin(IV) | Redox-active ligand (e.g., catechol) | Electron Transfer | Formation of radical species researchgate.net |

Catalytic Roles and Mechanisms of Ethoxy Trimethyl Stannane and Analogues

Organotin Compounds as Lewis Acid Catalysts

Organotin compounds, characterized by at least one tin-carbon bond, function as effective Lewis acid catalysts. fiveable.megelest.com The Lewis acidity arises from the availability of low-lying empty 5d atomic orbitals on the tin atom, which can accept electron pairs from donor molecules. gelest.com The strength of this acidity is influenced by the number and nature of the organic (R) and anionic (X) groups attached to the tin atom, following the general trend: R₃SnX < R₂SnX₂ < RSnX₃. gelest.com This property allows them to form complexes with electron donors like alcohols, amines, and carbonyl compounds, thereby activating these substrates for subsequent reactions. gelest.com For instance, organotin perfluorooctanesulfonates have demonstrated high Lewis acidity and catalytic activity in various carbon-carbon bond-forming reactions. nih.gov

Catalysis in Esterification and Transesterification Processes

Organotin compounds, including stannous, monoorganotin, and diorganotin derivatives, are widely employed as catalysts in esterification and transesterification reactions. gelest.com These reactions are crucial in the production of esters, which have significant commercial applications. gelest.comchempoint.com While strong acids and bases can also catalyze these processes, organotin catalysts offer the advantage of minimizing side reactions, leading to higher product purity. gelest.com

The catalytic mechanism generally involves the coordination of the tin catalyst with the hydroxyl group of an alcohol or the carbonyl group of an ester. gelest.comrsc.org In what is known as the Lewis acid mechanism, the tin compound coordinates to the carbonyl oxygen of the ester, polarizing the carbonyl group and increasing the electrophilicity of the carbonyl carbon. rsc.org This facilitates a nucleophilic attack by an alcohol, leading to the transesterified product. rsc.org The reactions are typically carried out at elevated temperatures, generally above 180-200°C for direct esterification and above 150°C for transesterification. gelest.com

| Catalyst Type | Typical Reactions | Advantage |

| Stannous, Monoorganotin, Diorganotin | Esterification, Transesterification | High product purity due to minimal side reactions. gelest.com |

| Dibutyltin (B87310) dilaurate | Polyurethane formation, Silicone vulcanization, Transesterification. wikipedia.orgthermofisher.com | Effective for various polymerization and curing processes. wikipedia.orgthermofisher.com |

| Dibutyltin diacetate | Silicone and urethane (B1682113) foam preparation, Curing agent for silicone elastomers. thermofisher.com | Versatile catalyst for polymer synthesis. thermofisher.com |

Catalytic Applications in Polymer Chemistry

The catalytic prowess of organotin compounds extends significantly into the realm of polymer chemistry, where they are instrumental in both the formation and modification of polymers.

Organotin compounds are utilized as catalysts in various polymerization reactions. gelest.comnih.gov For example, they are used in the ring-opening polymerization (ROP) of cyclic esters and phosphoesters. researchgate.net The mechanism often involves a coordination-insertion pathway where the monomer coordinates to the tin center and is subsequently inserted into a growing polymer chain. researchgate.net This method allows for the synthesis of polymers with well-defined structures. researchgate.net Polystannanes, which are polymers with a tin backbone, can be synthesized through methods like Wurtz-like reactions of tin dichlorides or catalytic dehydropolymerization of tin dihydrides. wikipedia.org

A major industrial application of organotin compounds is as catalysts for the vulcanization of silicones and the formation of polyurethanes. wikipedia.orgthermofisher.cominchem.org In room temperature vulcanizing (RTV) silicone rubbers, dialkyltin dicarboxylates are common catalysts. researchgate.netlupinepublishers.com The mechanism is believed to involve the formation of an organotin hydroxide (B78521) as the true catalytic species, which then reacts with cross-linking agents like tetraethoxysilane to form organotin silanolates, facilitating the curing process. researchgate.net Similarly, in polyurethane production, organotin catalysts like dibutyltin dilaurate facilitate the reaction between an isocyanate and an alcohol. gelest.comwikipedia.org The catalytic activity in these systems is often influenced by steric factors of the organotin compound. researchgate.net

| Application | Catalyst Example | Role of Catalyst |

| Silicone Vulcanization | Dibutyltin diacetate, Dibutyltin dilaurate. lupinepublishers.com | Facilitates cross-linking of polysiloxane chains at room temperature. lupinepublishers.com |

| Polyurethane Formation | Dibutyltin dilaurate | Catalyzes the reaction between isocyanates and alcohols. gelest.comwikipedia.org |

Catalytic Activity in Carbon-Carbon Bond Forming Reactions

Organotin reagents are invaluable in synthetic organic chemistry for their ability to facilitate the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. fiveable.me

The Stille reaction is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis. sigmaaldrich.comwikipedia.org It involves the reaction of an organostannane with an organic electrophile. wikipedia.org Trimethylstannyl and tributylstannyl compounds are commonly used as the organotin reagents. wikipedia.org While trimethylstannyl compounds often exhibit higher reactivity, they are also more toxic. wikipedia.org

The catalytic cycle of the Stille reaction involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The transmetalation step is often rate-determining. wikipedia.org Precursors like trimethyltin (B158744) chloride are widely used to synthesize various organotrimethylstannanes for these coupling reactions. sigmaaldrich.com The Stille coupling has been successfully employed in a wide range of applications, including the synthesis of complex natural products and the creation of novel materials like DNA-oligophenylene conjugates. sigmaaldrich.comnih.gov

| Reaction | Organotin Reagent | Catalyst System | Application |

| Stille Coupling | Trimethylstannyl or Tributylstannyl compounds. wikipedia.org | Palladium catalyst (e.g., Pd(PPh₃)₄). nih.gov | Formation of C(sp²)-C(sp²) bonds. wikipedia.org |

| Stille-type Coupling | Aryl trimethylstannanes. researchgate.net | Rh(I) catalyst. researchgate.net | Synthesis of α-aryl esters from diazoesters. researchgate.net |

Cyanosilylation of Aldehydes

Organotin compounds, including analogues of ethoxy(trimethyl)stannane, have been recognized for their catalytic activity in the cyanosilylation of aldehydes. This reaction is a crucial method for the formation of cyanohydrins, which are versatile intermediates in the synthesis of valuable organic compounds like α-hydroxy acids and β-amino alcohols. unl.pt The catalytic action of organotin compounds in this context is generally attributed to their Lewis acidic nature. rsc.org The tin(IV) center can activate the aldehyde, making it more susceptible to nucleophilic attack by the cyanide group from a silicon-based cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). rsc.orgacs.org

Recent research has explored the use of novel organotin-PTA (1,3,5-triaza-7-phosphaadamantane) complexes as catalysts for this transformation. unl.ptuc.pt A proposed mechanism for these catalysts involves a dual activation process. The Sn(IV) metal center functions as a Lewis acid, activating the aldehyde, while the nucleophilic phosphorus atom of the PTA ligand acts as a Lewis base. uc.pt This cooperative action facilitates the efficient transfer of the cyanide group to the aldehyde.

Studies have demonstrated that both aromatic and aliphatic aldehydes can be effectively converted to their corresponding cyanohydrins using these organotin-based catalytic systems. unl.ptresearchgate.net For instance, a catalyst system using an organotin-PTA complex supported on activated carbon has shown high activity, achieving quantitative conversion of various aldehydes with a low catalyst loading of 0.1 mol% in a short time under microwave irradiation and solvent-free conditions. unl.pt

The general mechanism for the cyanosilylation of aldehydes catalyzed by Lewis acids, including organotin compounds, involves the coordination of the Lewis acid to the carbonyl oxygen of the aldehyde. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the attack of the nucleophilic cyanide from TMSCN. The subsequent transfer of the trimethylsilyl group to the oxygen atom yields the cyanohydrin trimethylsilyl ether and regenerates the catalyst.

Influence of Steric and Electronic Factors on Catalytic Efficiency

Steric Factors: The size and arrangement of the organic groups attached to the tin atom can create steric hindrance, which can either be detrimental or beneficial depending on the reaction. poliuretanos.com.br In some cases, bulky substituents can hinder the approach of reactants to the tin center, thereby reducing catalytic activity. researchgate.net For instance, in the ring-opening polymerization of ε-caprolactone, the addition of t-butanol as a co-initiator with a copper(II) catalyst, an analogue system, led to a reduction in activity, which was attributed to steric hindrance. researchgate.net Conversely, steric bulk can also be leveraged to control selectivity. By introducing sterically demanding groups on the catalyst, the reaction can be directed towards a less hindered site on the substrate. rsc.org

Electronic Factors: The electronic properties of the substituents on the organotin catalyst play a crucial role in modulating its Lewis acidity and, consequently, its catalytic efficiency. rsc.org Electron-withdrawing groups attached to the tin atom increase its Lewis acidity, making it a more effective activator for electrophilic substrates like aldehydes in cyanosilylation reactions. rsc.org This enhanced Lewis acidity strengthens the coordination of the catalyst to the substrate, facilitating the reaction. The optoelectronic properties of organotin(IV) complexes, which are influenced by the nature of the organic groups and anionic ligands, are a testament to the importance of electronic factors. mdpi.com These properties are linked to photoinduced charge transfer, which can be harnessed in various applications. mdpi.com In the context of polymerization catalysis, computational studies have been employed to disentangle the stereo-electronic factors that govern the stereoselectivity of the process. mdpi.com

The interplay between steric and electronic effects is complex and often inseparable. For example, in the selective functionalization of diols, the catalyst's steric and electronic environment is carefully tuned to achieve high regioselectivity. rsc.org The rational design of highly selective catalysts, therefore, requires a deep understanding of how these factors collectively influence the catalytic process. rsc.orgprinceton.edu

Design and Application of Heterogeneous Organotin Catalysts

To overcome the challenges associated with homogeneous catalysts, such as the difficult separation of the catalyst from the reaction products, significant research has been directed towards the design and application of heterogeneous organotin catalysts. google.comscielo.br This approach involves immobilizing the active organotin species onto a solid support, which facilitates catalyst recovery and reuse, making the process more economical and environmentally friendly. google.comrsc.org

A common strategy for creating heterogeneous organotin catalysts is to anchor organotin compounds onto inorganic supports with surface hydroxyl groups, such as silica (B1680970), alumina, or titania. google.comscielo.br The organotin species can be chemically bonded to the support through the formation of covalent bonds, for example, O-Sn or S-Sn bonds. scielo.br This strong covalent linkage helps to prevent the leaching of the active tin species into the reaction mixture, thereby improving the stability and reusability of the catalyst. researchgate.net

These solid-supported organotin catalysts have been successfully applied in a variety of chemical transformations, including esterification, transesterification, and the synthesis of urethanes and silicones. google.com For instance, a silica-anchored organotin trichloride (B1173362) has demonstrated excellent activity and reusability in the transesterification of dimethyl carbonate with phenol. researchgate.net Similarly, organotin methoxides immobilized on silica have been shown to be effective catalysts for the methanolysis of ethyl acetate. scielo.br

The design of these heterogeneous catalysts often focuses on creating single-site heterogeneous catalysts (SSHCs), where all the active sites are identical in their atomic environment. worldscientific.com This uniformity, akin to enzymes, can lead to higher selectivity compared to traditional heterogeneous catalysts. worldscientific.com The supports for these catalysts can be porous materials, allowing for high surface area and dispersion of the active sites. google.comresearchgate.net

Recent developments also include supporting organotin complexes on carbon-based materials like activated carbon and multi-walled carbon nanotubes (CNTs). unl.ptuc.pt These materials have been used as recyclable catalysts for the solvent-free cyanosilylation of aldehydes, demonstrating high efficiency and the ability to be reused multiple times without a significant loss of activity. unl.ptuc.pt

The performance of these heterogeneous catalysts is influenced by the nature of the support and the method of immobilization. For example, studies have shown that organotin species directly immobilized on activated silica can exhibit slightly higher catalytic efficiencies than those immobilized on thiol-functionalized silica. scielo.br

Synergistic Catalysis Involving Organotin Species

Synergistic catalysis, where two or more catalysts work in concert to facilitate a single chemical transformation, has emerged as a powerful strategy to achieve new reactivity and enhance reaction efficiency. princeton.edu Organotin species can participate in such synergistic catalytic systems, often in combination with other metal catalysts or organocatalysts.

In one notable example, diorganotin dihalides have been shown to act as effective co-catalysts alongside an iridium(III) photoredox catalyst and a hydrogen atom transfer (HAT) mediator for the site-selective C-H alkylation of diols in carbohydrates. acs.org In this system, the organotin catalyst is believed to form a cyclic adduct with the diol, which activates the diol towards HAT at the α-position. acs.org This synergistic approach allows for selective functionalization that would be difficult to achieve with a single catalyst.

Bimetallic catalysts containing tin have also been developed to leverage synergistic effects between the two metals. researchgate.netrsc.orgacs.orgopen.ac.uk For instance, a bimetallic iron-tin catalyst has been reported for the conversion of dinitrogen (N₂) to ammonia (B1221849) (NH₃). rsc.org Density functional theory (DFT) calculations revealed that the charge on the tin center strongly correlates with the polarization of the N₂ moiety, highlighting the electronic interplay between the two metals in activating the otherwise inert dinitrogen molecule. rsc.org Similarly, a cooperative tin-ruthenium catalyst has been developed for the disproportionation of formic acid to methanol (B129727). acs.org The in-situ formation of an active Ru-Sn bonded species was indicated, suggesting a reaction pathway involving a tin(II) formate (B1220265) unit supported by Ru-Sn bonds. acs.org

The concept of synergistic catalysis can also be observed in systems where an organometallic catalyst, such as an organotin compound, works in conjunction with an amine catalyst. poliuretanos.com.br This is particularly relevant in polyurethane chemistry, where the combination of an organotin catalyst and a tertiary amine can lead to a significant increase in catalytic activity compared to when either catalyst is used alone. poliuretanos.com.br The proposed mechanism involves the simultaneous activation of both the nucleophile and the electrophile by the two distinct catalysts. princeton.edu

Applications in Advanced Organic Synthesis

Ethoxy(trimethyl)stannane as a Versatile Reagent for Organic Transformations

Organotin compounds, also known as stannanes, are pivotal in modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions such as the Stille reaction. sigmaaldrich.com While this compound itself may not be the direct coupling partner, its true versatility lies in its function as a stable, accessible precursor to a variety of other synthetically useful organostannane reagents. sigmaaldrich.com The ethoxy group can be readily displaced or the entire molecule can be transformed to generate more complex stannanes tailored for specific applications.

One of the key reactions that underscores the utility of α-alkoxy stannanes is transmetalation. The tin-carbon bond can be selectively cleaved by treatment with organolithium reagents, such as n-butyllithium, to generate highly nucleophilic α-alkoxy organolithium species. This transformation converts a relatively stable and easy-to-handle organostannane into a potent carbon nucleophile, which can then participate in a wide range of bond-forming reactions. This precursor role is central to its application in methodologies requiring hydroxymethyl anion equivalents and the generation of α-alkoxy organolithium reagents.

Synthetic Equivalents in Organic Methodology

Hydroxymethyl anion equivalents are crucial building blocks in organic synthesis, allowing for the introduction of a -CH₂OH group into a molecule. orgsyn.org Direct use of a hydroxymethyl anion is impossible due to its inherent instability. Therefore, synthetic chemists rely on protected precursors that can generate the desired reactivity. α-Alkoxyorganostannanes are excellent precursors for this purpose. orgsyn.org

For instance, tributyl[(methoxymethoxy)methyl]stannane (B30004) has been demonstrated to function as a convenient hydroxymethyl anion equivalent. orgsyn.org The synthesis involves the protection of the hydroxyl group of (tributylstannyl)methanol. This protected stannane, upon treatment with one equivalent of butyllithium, undergoes transmetalation to furnish an α-alkoxymethyllithium reagent. This reagent readily adds to electrophiles like aldehydes and ketones. orgsyn.org Subsequent hydrolysis of the protecting group unmasks the hydroxyl functionality, completing the hydroxymethylation process. orgsyn.org this compound serves as a conceptual basis for similar reagents where the ethoxymethyl group, after conversion to a lithiated species, can act as a nucleophilic hydroxymethyl synthon.

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Protection of (trialkylstannyl)methanol | Protecting group source (e.g., MOMCl) | Protected α-alkoxystannane |

| 2 | Transmetalation (Tin-Lithium Exchange) | Alkyllithium (e.g., n-BuLi) | α-Alkoxy organolithium reagent |

| 3 | Reaction with Electrophile | Aldehyde, ketone, etc. | Protected diol or hydroxyketone |

| 4 | Deprotection | Mild acid | Final hydroxymethylated product |

The generation of α-alkoxy organolithium reagents via tin-lithium exchange is a cornerstone of organostannane chemistry. researchgate.netwikipedia.org This transmetalation reaction is highly efficient and provides a reliable route to these valuable synthetic intermediates, which are otherwise difficult to prepare. wikipedia.org The process involves the treatment of an α-alkoxyorganostannane with an alkyllithium reagent, typically n-butyllithium, at low temperatures. orgsyn.org

The reaction proceeds via nucleophilic attack of the butyl anion on the tin atom, leading to the cleavage of the tin-carbon bond and formation of the more stable α-alkoxy organolithium and a tetraalkyltin byproduct (e.g., tetrabutyltin). wikipedia.org The resulting organolithium reagent is a strong base and a potent nucleophile, capable of reacting with a wide range of electrophiles. researchgate.netsigmaaldrich.com The advantage of this method is that the organostannane precursors are generally stable, purifiable, and less reactive than the corresponding organolithium products, allowing for their safe storage and handling before the generation of the active nucleophile. orgsyn.org

Strategic Use in Complex Molecule Synthesis

The methodologies derived from this compound and its analogs are not limited to simple molecules; they are strategically employed in the assembly of complex and biologically active compounds, including advanced pharmaceutical intermediates and natural products. sigmaaldrich.com

The control of stereochemistry is a critical aspect of modern organic synthesis. lumenlearning.com Organostannane chemistry offers several avenues for achieving high levels of stereoselectivity. For example, related organotin alkoxides, such as tributyltin methoxide, are used in highly stereoselective one-pot procedures to convert alkynes into (E)-vinylstannanes with excellent E/Z selectivity. orgsyn.org This is achieved through a hydroboration/transmetalation sequence where the stereochemistry established in the vinylborane (B8500763) intermediate is faithfully transferred to the vinylstannane. orgsyn.org

Furthermore, chiral α-alkoxyorganostannanes can serve as precursors to stereochemically defined organolithium reagents. The stereochemical integrity of the carbon center bearing the alkoxy group can often be retained or inverted with high fidelity during the tin-lithium exchange and subsequent reaction with an electrophile, depending on the reaction conditions and substrate. This has been applied to the synthesis of chiral α,δ-dioxygenated allylic stannanes, which, after transmetalation, add to aldehydes to form adducts with high diastereoselectivity. nih.gov Such strategies are invaluable for constructing the chiral backbones of complex molecules like carbohydrates. nih.gov

| Reaction Type | Organostannane Reagent | Key Feature | Outcome |

|---|---|---|---|

| Alkyne to Vinylstannane Conversion | Tributyltin methoxide | Hydroboration followed by Boron-Tin transmetalation | High stereoselectivity for (E)-vinylstannane |

| Aldehyde Addition | Chiral α,δ-dioxygenated allylic stannanes | Transmetalation with InCl₃ and subsequent addition | Mainly anti adducts with high diastereoselectivity (>95:5) |

| Cyclohexyl System Functionalization | Axially substituted stannane | Stereospecific replacement of the tin center | Formation of axially substituted cyclohexyl products |

The ultimate demonstration of a synthetic method's utility is its application in the total synthesis of natural products. ethz.chnih.gov The generation of potent nucleophiles from stable organostannane precursors is a strategy that has been successfully applied to the synthesis of complex targets. sigmaaldrich.comresearchgate.net

A notable example is the synthesis of the furanoterpene dendrolasin. researchgate.net In this synthesis, an α-alkoxy organolithium reagent, generated from its corresponding tributylstannane precursor, was used as a key carbanion equivalent. This powerful nucleophile was added to furan-3-carboxaldehyde to construct the core carbon skeleton of the natural product. This application highlights how the principles of α-alkoxyorganostannane chemistry can be translated into effective strategies for assembling complex molecular architectures found in nature. researchgate.net The reliability and functional group tolerance of organostannane reagents make them well-suited for use in the late stages of a synthetic sequence, a common requirement in the synthesis of intricate natural products. sigmaaldrich.com

Formation of Vinyl and Aryl Ketones via Carbonylative Coupling

The catalytic cycle is understood to begin with the oxidative addition of the organic halide or triflate (R-X) to a Pd(0) complex. wikipedia.org Subsequently, carbon monoxide inserts into the resulting palladium(II)-carbon bond to form an acyl-palladium intermediate. This intermediate then undergoes transmetalation with this compound. The ethoxyvinyl group is transferred to the palladium center, displacing the halide. The final step is a reductive elimination that yields the 1-ethoxyvinyl ketone product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org The resulting enol ether is then readily hydrolyzed under mild acidic conditions to afford the desired vinyl or aryl ketone.

This methodology is applicable to a wide range of substrates. Vinyl and aryl triflates, as well as aryl halides, have been shown to be effective coupling partners. The reaction conditions are generally mild, and the process tolerates a variety of functional groups, making it a valuable tool in the synthesis of complex molecules. acs.org

| Organic Triflate/Halide | Catalyst System | Solvent | Yield of Enol Ether (%) |

|---|---|---|---|

| 2-Naphthyl triflate | Pd(PPh₃)₄ / LiCl | THF | 85 |

| 1-Iodonaphthalene | PdCl₂(PPh₃)₂ | THF | 78 |

| (E)-β-Bromostyrene | Pd(PPh₃)₄ / LiCl | THF | 72 |

| 4-tert-Butyl-1-iodobenzene | PdCl₂(PPh₃)₂ | THF | 91 |

| 3-Triflyloxycyclohexene | Pd(PPh₃)₄ / LiCl | THF | 65 |

Integration into Multicomponent Reactions and Cascade Processes

The reactivity profile of this compound makes it a suitable component for designing complex multicomponent reactions (MCRs) and cascade sequences. MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. nih.govtcichemicals.com Cascade reactions, similarly, involve multiple bond-forming events occurring sequentially in a single operation without isolating intermediates. mdpi.com

While specific, named multicomponent reactions prominently featuring this compound are not extensively documented, its role can be envisioned in sequences that combine its fundamental reactivity with other transformations. For instance, a palladium-catalyzed coupling involving this compound could be the initiating step of a cascade process. The ketone product formed in situ from the initial coupling and subsequent hydrolysis could then undergo further reactions, such as an intramolecular aldol (B89426) condensation or a Michael addition, if appropriate functional groups are present in the starting organohalide.

An example of a potential cascade design could involve an ortho-haloaryl substrate bearing a nucleophilic side chain. A palladium-catalyzed Stille coupling with this compound would form the corresponding aryl enol ether. In situ hydrolysis would unmask the ketone, which could then be trapped intramolecularly by the side-chain nucleophile, leading to the rapid assembly of a heterocyclic scaffold. Such strategies are prized for their efficiency and atom economy, as they allow for the construction of complex molecular frameworks from simple precursors in a single synthetic operation. mdpi.com The development of such processes hinges on the careful selection of substrates and the fine-tuning of reaction conditions to ensure compatibility between the different steps of the cascade.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of ethoxy(trimethyl)stannane, offering a wealth of information through the analysis of various NMR-active nuclei.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of the hydrogen atoms within the this compound molecule. The trimethyltin (B158744) ((CH₃)₃Sn) protons typically appear as a sharp singlet, with its chemical shift being influenced by the solvent and concentration. rsc.org In many common deuterated organic solvents, this resonance is observed. rsc.org The concentration of the analyte can affect the chemical shift of the trimethyltin protons; dilute solutions (4–10 mM) generally show a downfield shift compared to more concentrated samples (0.3–1.0 M), though exceptions exist where an upfield shift is observed in certain solvents like benzene-d₆ and toluene-d₈. rsc.org

The ethoxy group protons (CH₃CH₂O-) exhibit characteristic multiplets. The methylene (B1212753) protons (-OCH₂-) are adjacent to an oxygen atom, causing them to be deshielded and resonate at a lower field (higher ppm value) compared to the methyl protons. pdx.educhemistrysteps.com They typically appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethoxy group are more shielded and appear as a triplet at a higher field (lower ppm value) due to coupling with the adjacent methylene protons. csustan.edu

A data table summarizing typical ¹H NMR chemical shifts for this compound is presented below.

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (CH₃)₃Sn | Varies with solvent and concentration | Singlet | N/A |

| -OCH₂- | ~3.6 | Quartet | ~7 |

| -CH₂CH₃ | ~1.2 | Triplet | ~7 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of this compound. The carbon atoms of the trimethyltin group ((CH₃)₃Sn) typically show a single resonance. The chemical shift of this resonance is sensitive to the polarity of the solvent, generally shifting downfield with increasing solvent polarity. rsc.org However, in highly polar solvents like acetonitrile-d₃ or tetrahydrofuran-d₈, this resonance can shift upfield. rsc.org

The carbon atoms of the ethoxy group (-OCH₂CH₃) give rise to two distinct signals. The methylene carbon (-OCH₂-), being directly bonded to the electronegative oxygen atom, is significantly deshielded and appears at a lower field. rsc.org The terminal methyl carbon (-CH₃) is more shielded and resonates at a higher field.

Furthermore, coupling between the ¹³C nuclei and the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) can be observed, providing valuable structural information. The one-bond coupling constants (¹J(¹³C-¹¹⁹Sn)) for the methyl groups attached to tin are typically in the range of 300-400 Hz. rsc.org

A data table summarizing typical ¹³C NMR chemical shifts for this compound is presented below.

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| (C H₃)₃Sn | Varies with solvent |

| -OC H₂- | ~50-90 |

| -CH₂C H₃ | ~15-30 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Tin-119 (¹¹⁹Sn) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the tin atom in this compound. Tin has three NMR-active spin-1/2 nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Among these, ¹¹⁹Sn is the most commonly studied due to its slightly higher sensitivity compared to ¹¹⁷Sn. huji.ac.il

The ¹¹⁹Sn chemical shift provides insights into the coordination number and the nature of the substituents bonded to the tin atom. huji.ac.il For tetracoordinate tin compounds like this compound, the chemical shifts typically fall within a characteristic range. huji.ac.il The specific chemical shift can be influenced by the solvent. rsc.org For instance, the ¹¹⁹Sn{¹H} chemical shifts for various trimethyltin compounds have been reported in solvents like benzene-d₆ and chloroform-d₆. rsc.org

The coupling between ¹¹⁹Sn and protons (²J(¹¹⁹Sn-¹H)) of the trimethyltin group is also an important parameter, with typical values around 50 Hz. huji.ac.il

A data table showing representative ¹¹⁹Sn NMR data for related organotin compounds is presented below for context.

| Compound | Solvent | ¹¹⁹Sn Chemical Shift (δ, ppm) |

| Me₃SnCl | C₆D₆ | 164.2 |

| Me₃SnBr | C₆D₆ | 128.0 |

| Me₃SnI | C₆D₆ | 38.6 |

| Me₃SnNEt₂ | C₆D₆ | 60.0 |

Data sourced from a study on various trimethyltin compounds. rsc.org The chemical shift for this compound would be expected to be in a similar region.

Two-dimensional (2D) NMR techniques can provide further structural confirmation and details about through-space and through-bond connectivities.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, helping to piece together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. For a relatively small molecule like this compound, these experiments can confirm the spatial relationship between the trimethyltin protons and the ethoxy group protons.

HSQC-NOESY: This is a more advanced technique that combines the features of HSQC and NOESY. jeol.comnih.gov It can be particularly useful for resolving overlapping signals in crowded spectral regions and for observing NOE correlations that might be difficult to detect in a standard NOESY spectrum. jeol.com The HSQC-NOESY experiment can help to unambiguously identify spatial proximities between different proton environments. jeol.comnih.gov

While not intrinsic to the this compound molecule itself, multinuclear NMR of other elements becomes relevant when this compound is used as a reagent in reactions involving those elements. For example, in reactions of this compound with organoboron or organosilicon compounds, ¹¹B and ²⁹Si NMR spectroscopy, respectively, are crucial for characterizing the resulting products. znaturforsch.comresearchgate.netresearchgate.net These techniques provide direct information about the coordination and chemical environment of the boron and silicon atoms in the newly formed molecules. znaturforsch.comresearchgate.netresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule will fragment in a predictable manner, providing further structural information.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This data can be used to confirm the elemental formula of the compound. For this compound (C₅H₁₄OSn), the expected exact mass can be calculated and compared to the experimental value.

The fragmentation pattern in the mass spectrum is also characteristic. Common fragmentation pathways for organotin compounds include the loss of alkyl groups and the ethoxy group. The presence of the characteristic isotopic pattern of tin (which has several stable isotopes) in the molecular ion and tin-containing fragments is a definitive indicator of the presence of tin in the molecule.

A data table with the expected major fragments in the mass spectrum of this compound is presented below.

| Fragment Ion | Formula | Proposed Structure |

| [M]+ | C₅H₁₄OSn | Molecular ion |

| [M - CH₃]+ | C₄H₁₁OSn | Loss of a methyl group |

| [M - OCH₂CH₃]+ | C₃H₉Sn | Loss of the ethoxy group |

| [Sn(CH₃)₃]+ | C₃H₉Sn | Trimethyltin cation |

| [Sn(CH₃)₂]+ | C₂H₆Sn | Dimethyltin cation |

| [SnCH₃]+ | CH₃Sn | Methyltin cation |

| [Sn]+ | Sn | Tin cation |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. amazonaws.comwiley.com While a complete, published FT-IR spectrum for this compound is not available in the reviewed literature, the expected characteristic absorption bands can be assigned based on the analysis of related organotin compounds and the specific bonds present in the molecule. researchgate.net

The structure of this compound, (CH₃)₃SnOCH₂CH₃, contains C-H, C-O, Sn-O, and Sn-C bonds, each of which exhibits characteristic vibrational frequencies. The Sn-O stretching vibration in organotin compounds is a key diagnostic peak. For instance, the Sn-O stretching vibration band in solid trimethyltin hydroxide (B78521) is observed at 370 cm⁻¹. researchgate.net The vibrations associated with the trimethyltin moiety and the ethoxy group can be predicted based on extensive studies of similar structures.

A table of expected FT-IR absorption bands for this compound is provided below, based on characteristic frequencies for its constituent functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | researchgate.net |

| C-O Stretch | Alkoxy | 1050 - 1150 | researchgate.net |

| Sn-C Stretch | Sn-(CH₃)₃ | 500 - 580 | researchgate.net |

| Sn-O Stretch | Sn-O-C | ~370 - 580 | researchgate.net |

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions. uni-giessen.deunimi.it

A thorough review of the scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction structure for this compound has not been reported. Consequently, definitive experimental data on its solid-state molecular geometry, crystal system, and packing arrangement are not available.

However, structural studies of closely related trimethyltin compounds provide valuable context. For example, trimethyltin hydroxide, (CH₃)₃SnOH, has a complex solid-state structure characterized by polymeric chains where tin atoms are bridged by oxygen atoms (Sn-O-Sn linkages). researchgate.netdntb.gov.ua This tendency of organotin hydroxides and alkoxides to form extended polymeric or oligomeric structures in the solid state suggests that this compound might adopt a structure more complex than a simple discrete monomer. Without experimental XRD data, this remains a hypothesis based on the behavior of analogous compounds.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical values calculated from the compound's proposed molecular formula to confirm its stoichiometry and purity. qau.edu.pk This method is standard practice in the characterization of newly synthesized organotin compounds. rsc.orgresearchgate.netresearcher.life

The molecular formula for this compound is C₅H₁₄OSn. chemsrc.com From this formula, the theoretical elemental composition can be calculated precisely.

Table of Theoretical Elemental Composition for this compound Molecular Formula: C₅H₁₄OSn Molecular Weight: 208.86 g/mol

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 60.055 | 28.76% |

| Hydrogen | H | 1.008 | 14.112 | 6.76% |

| Oxygen | O | 15.999 | 15.999 | 7.66% |

| Tin | Sn | 118.710 | 118.710 | 56.82% |

Confirmation of these theoretical percentages through experimental elemental analysis would provide strong evidence for the successful synthesis and purification of this compound.

Theoretical and Computational Chemistry Studies of Ethoxy Trimethyl Stannane

Quantum Mechanical (QM) and Ab Initio Calculations

Quantum mechanical calculations, particularly ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are fundamental to understanding the electronic structure and bonding in molecules like ethoxy(trimethyl)stannane. These methods solve the electronic Schrödinger equation to provide detailed information about molecular orbitals, bond energies, and geometries.

Ab initio studies on related organotin alkoxides have successfully elucidated the nature of the tin-oxygen bond and the association behavior of these compounds. acs.org For this compound, calculations at the Møller-Plesset perturbation theory level (e.g., MP2) would be employed to accurately account for electron correlation, which is crucial for systems with heavy elements like tin. acs.orgacs.org Such calculations can provide reliable information on the geometry of the molecule, including the Sn-O bond length and the C-O-Sn bond angle.

Furthermore, ab initio methods are used to investigate the thermodynamics of association, such as dimerization. Organotin alkoxides are known to form dimers or higher oligomers in solution and the solid state. acs.org Computational studies can quantify the enthalpic and entropic contributions to this association, revealing the balance of forces that governs the formation of these aggregates. acs.orgacs.org For this compound, these calculations would predict the stability of a potential dimeric structure featuring a four-membered Sn₂O₂ ring.

The Lewis acidity of the tin center, which is significantly influenced by the electronegative ethoxy group, can also be quantified using ab initio methods. This is a key factor in the compound's reactivity and its tendency to coordinate with Lewis bases. acs.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. tandfonline.com DFT methods are used to study the electronic structure and predict the reactivity of a wide range of molecules, including organotin compounds. isca.me

For this compound, DFT calculations, often using hybrid functionals like B3LYP, can provide a detailed picture of the electronic distribution. isca.me Analysis tools such as Natural Bond Orbital (NBO) analysis can be used to understand the nature of the Sn-O and Sn-C bonds, including their covalent and ionic character. isca.me Population analyses (Mulliken, Hirshfeld, Natural Population Analysis) can be employed to determine the partial atomic charges, offering insights into the electrostatic potential of the molecule. isca.me

DFT is also instrumental in predicting chemical reactivity through the calculation of various descriptors based on conceptual DFT. These descriptors help in understanding and rationalizing the chemical behavior of the molecule. frontiersin.org

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance for this compound |

| Electronic Chemical Potential (μ) | μ ≈ -(I + A) / 2 | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic character of the molecule. |

| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates the molecule's polarizability. |

| I represents the ionization potential and A represents the electron affinity, which can be approximated by the energies of the HOMO and LUMO, respectively. |

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental outputs of DFT calculations. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the oxygen atom and the Sn-O bond, while the LUMO may be associated with the tin atom, indicating its susceptibility to nucleophilic attack. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanical methods provide detailed electronic information, they are computationally expensive for large systems or long timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in solution or the condensed phase. acs.orgnih.gov

MM methods use a classical model, representing atoms as spheres and bonds as springs, with a set of parameters known as a force field to describe the potential energy of the system. researchgate.netmdpi.com For organometallic compounds like this compound, the development of an accurate force field is a critical step. This involves parameterizing bond stretching, angle bending, torsional, and non-bonded (van der Waals and electrostatic) interactions to reproduce experimental data or high-level QM calculations. conicet.gov.ar

Once a force field is established, MD simulations can be performed. In an MD simulation, Newton's equations of motion are solved for each atom in the system, allowing the trajectory of the molecule to be followed over time. acs.org This provides a dynamic picture of the molecule's behavior, including its conformational changes and interactions with solvent molecules. For this compound, MD simulations in a solvent like ethanol (B145695) or a non-polar solvent could reveal information about its solvation shell, diffusion, and the dynamics of its flexible ethyl and methyl groups. acs.orgmdpi.com

First-principles molecular dynamics (FPMD), where the forces are calculated "on-the-fly" using DFT, offers a more accurate but computationally intensive alternative to classical MD. FPMD is particularly useful for studying chemical events in solution where bond breaking and forming occur. acs.org

Computational Analysis of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction. wikipedia.org

For this compound, a key reaction to study computationally is its hydrolysis, which would lead to the formation of trimethyltin (B158744) hydroxide (B78521) and ethanol. DFT calculations can be used to model the step-by-step mechanism of this reaction. researchgate.netrsc.orgresearchgate.net This would involve locating the transition state for the nucleophilic attack of a water molecule on the tin center. The calculations would likely show a mechanism involving a pentacoordinate tin intermediate or transition state. rsc.orgresearchgate.net

Table 2: Example of a Computational Study of a Reaction Step

| Reaction Step | Computational Method | Key Findings |

| Water addition to Sn | DFT (e.g., B3LYP/6-31G*) | Identification of a transition state structure, calculation of the activation energy barrier. |

| Proton transfer | DFT with implicit solvent model | Elucidation of the role of subsequent water molecules in facilitating proton transfer. |

| Product formation | IRC (Intrinsic Reaction Coordinate) | Confirmation that the transition state connects the reactants and products. |

Computational studies can also be applied to other reactions of this compound, such as its role in Stille coupling reactions where transmetalation is a key step. unipi.it Theoretical analysis can compare different possible transition states (e.g., cyclic vs. open) and evaluate the effect of coordinating ligands or solvents on the reaction barrier. unipi.it Ab initio methods like QCISD have been used to study hydrogen atom transfer from related organotin hydrides, providing insights into their radical reactions. rsc.org

Prediction of Spectroscopic Parameters (e.g., ¹¹⁹Sn NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of compounds. For organotin compounds, ¹¹⁹Sn NMR spectroscopy is a particularly informative technique, and the accurate prediction of ¹¹⁹Sn chemical shifts is a significant area of research. researchgate.net

The calculation of NMR chemical shifts is a challenging task, especially for heavy nuclei like tin where relativistic effects are significant. acs.orgresearchgate.net DFT methods are commonly employed for this purpose. A benchmark study has evaluated the performance of various DFT functionals, basis sets, and relativistic approaches for calculating ¹¹⁹Sn NMR chemical shifts. researchgate.net

For this compound, the recommended computational protocol would involve:

A hybrid DFT functional: PBE0 or revPBE have shown good performance. researchgate.net

A triple-zeta quality basis set. researchgate.net

Inclusion of relativistic effects: The spin-orbit zeroth-order regular approximation (SO-ZORA) is crucial for accurate predictions. researchgate.netresearchgate.net

A solvation model: To account for the effect of the solvent on the chemical shift. smu.edu

Such calculations can achieve mean absolute deviations below 100 ppm from experimental values, which is excellent given the very large chemical shift range of ¹¹⁹Sn (over 4500 ppm). researchgate.net These predictions can help to confirm the structure of this compound and to understand how its electronic environment influences its ¹¹⁹Sn NMR spectrum.

Conformational Analysis and Intermolecular Interactions

This compound is a flexible molecule due to the presence of rotatable single bonds (Sn-O, O-C, and C-C). Understanding its conformational preferences is important as different conformers can have different properties and reactivities.

Computational methods can be used to perform a systematic conformational analysis to identify the low-energy conformers on the potential energy surface. nih.govresearchgate.net This typically involves rotating the flexible dihedral angles and performing geometry optimization for each starting structure. The relative energies of the resulting conformers are then compared to determine their populations at a given temperature according to the Boltzmann distribution. For flexible organotin compounds, DFT calculations have been successfully used to study the population of various conformers in solution. rsc.orgresearchgate.net